2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine
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Overview
Description
2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine is a complex organic compound that features a triazine ring substituted with dichloro and dibenzo[b,d]furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine typically involves the reaction of dibenzo[b,d]furan with chlorinated triazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Electrophilic Reactions: The dibenzo[b,d]furan moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A simpler compound with similar structural features but lacking the triazine ring.
Dibenzo[b,d]thiophene: Similar to dibenzo[b,d]furan but with a sulfur atom replacing the oxygen atom.
Triazine Derivatives: Compounds with similar triazine rings but different substituents
Uniqueness
2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine is unique due to the combination of the triazine ring and the dibenzo[b,d]furan moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in scientific research .
Properties
CAS No. |
2102042-41-9 |
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Molecular Formula |
C15H7Cl2N3O |
Molecular Weight |
316.1 g/mol |
IUPAC Name |
2,4-dichloro-6-dibenzofuran-3-yl-1,3,5-triazine |
InChI |
InChI=1S/C15H7Cl2N3O/c16-14-18-13(19-15(17)20-14)8-5-6-10-9-3-1-2-4-11(9)21-12(10)7-8/h1-7H |
InChI Key |
JRKOKQRGGOTRKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C4=NC(=NC(=N4)Cl)Cl |
Origin of Product |
United States |
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